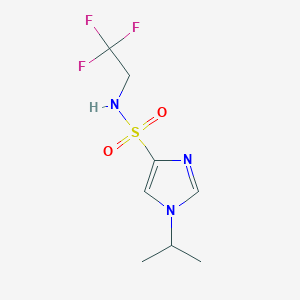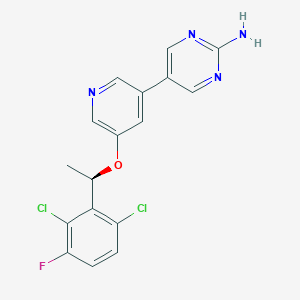
Ship2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SHIP2-IN-1 is a potent inhibitor of SHIP2, a protein that plays a significant role in cellular processes such as the PI3K/AKT pathway . It blocks GSK3β activation by phosphorylation at the Ser9 residue . This compound is used in the research of Alzheimer’s disease .
Molecular Structure Analysis
The molecular weight of SHIP2-IN-1 is 379.22 and its molecular formula is C17H13Cl2FN4O . The compound appears as a white to off-white solid .Physical And Chemical Properties Analysis
SHIP2-IN-1 is a solid compound that is white to off-white in color . It has a molecular weight of 379.22 and a molecular formula of C17H13Cl2FN4O . The compound is soluble in DMSO .科学的研究の応用
SHIP2 and Disease Regulation
SHIP2 (Src homology 2-containing inositol phosphatase 2) plays a critical role as a negative regulator of intracellular phosphatidylinositol phosphate, a key second messenger in various intracellular signaling pathways. The upregulation of SHIP2 can lead to signaling blockade and related disorders. It has been implicated in various diseases, including cancer, neurodegenerative diseases, type 2 diabetes, and atherosclerosis. The potential therapeutic value of SHIP2 and its inhibitors is emphasized, suggesting that targeting SHIP2 could be beneficial for these diseases (Suwa, Kurama, & Shimokawa, 2010).
SHIP2 in Insulin Signaling and Obesity
Research has highlighted the involvement of SHIP2 in insulin signaling and obesity. Genetic ablation of the gene encoding SHIP2 showed resistance to dietary obesity, indicating its significance in weight gain and glucose homeostasis. This research suggests that inhibiting SHIP2 could be an effective strategy in managing diet-induced obesity, while also raising questions about its dominant role in glucose regulation (Sleeman et al., 2005).
SHIP2 and Cancer
SHIP2 has been shown to play a role in the migration and metastasis of breast cancer cells. Its inhibition appears to control cell migration and could potentially prevent metastasis in breast cancer. This highlights a general role for SHIP2 in controlling cell migration in cancer and its possible utility as a target for cancer therapy (Ghosh et al., 2018).
SHIP2 in Metabolic Syndrome
Polymorphisms in the SHIP2 gene have been associated with physiological abnormalities of the metabolic syndrome. The gene plays an important role in insulin sensitivity, and variations in SHIP2 have been linked to hypertension and other components of the metabolic syndrome, suggesting its significant impact on these metabolic disorders (Kaisaki et al., 2004).
SHIP2's Role in FGF Signaling
SHIP2 has been implicated in the modulation of fibroblast growth factor (FGF) signaling. Research in zebrafish embryos revealed that loss of Ship2a leads to developmental defects due to perturbation of FGF signaling. This suggests that SHIP2's modulation of FGF signaling may be a principal function in mammals and is crucial for normal tissue patterning in early embryonic development (Jurynec & Grunwald, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPYDXUUBCDYKQ-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ship2-IN-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)
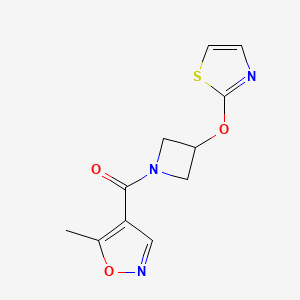

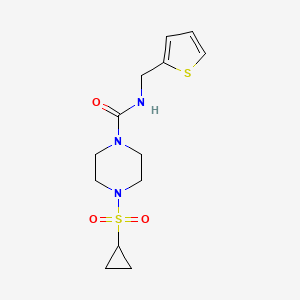
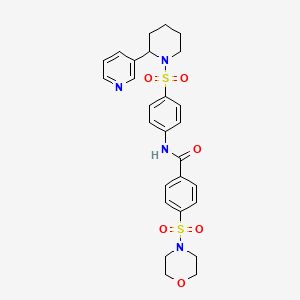
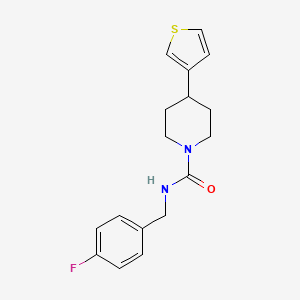
![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)
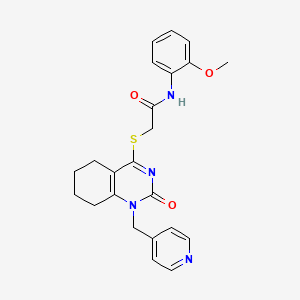
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
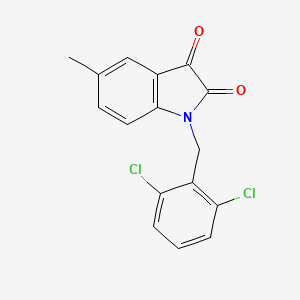
![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)
